2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde
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Overview
Description
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde is an organic compound with a complex structure that includes a nitrobenzaldehyde moiety and a phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde typically involves multiple steps. One common route starts with the preparation of 5-Methyl-2-propan-2-ylphenol, which is then reacted with ethylene oxide to form 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol . This intermediate is further reacted with 5-nitrobenzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-aminobenzaldehyde.
Reduction: Formation of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzyl alcohol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenoxyethoxy group allows for specific binding interactions with proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]naphthalene-1-carboxylate
- N-ethoxy-N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- N,N-diethyl-2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethanamine
Uniqueness
2-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde is unique due to its combination of a nitrobenzaldehyde moiety and a phenoxyethoxy group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13(2)17-6-4-14(3)10-19(17)25-9-8-24-18-7-5-16(20(22)23)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVZCKUTFDDUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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